molecular formula C12H14O4 B3130930 Carbonic acid tert-butyl ester 2-formyl-phenyl ester CAS No. 346433-42-9

Carbonic acid tert-butyl ester 2-formyl-phenyl ester

Cat. No. B3130930
CAS RN: 346433-42-9
M. Wt: 222.24 g/mol
InChI Key: SENGEZPJIUIXTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between tert-butyl phenyl carbonate and an aldehyde (such as benzaldehyde ). The tert-butyl group provides stability and protection during the synthetic steps. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular formula of Carbonic acid tert-butyl ester 2-formyl-phenyl ester is C₁₂H₁₅NO₃ . It consists of a tert-butyl ester group, a formyl group, and a phenyl group. The 3D structure reveals the arrangement of these functional groups .


Chemical Reactions Analysis

  • Deprotection : Aqueous phosphoric acid serves as an effective, environmentally benign, and selective reagent for deprotecting tert-butyl carbamates, esters, and ethers. This reaction yields high product yields and is convenient for workup .
  • O-tBu Deprotection : The combination of the tris-4-bromophenylamminium radical cation (commonly known as “magic blue”) and triethylsilane mediates a mild deprotection of tert-butyl groups. Magic blue facilitates the cleavage of C-O bonds in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions .
  • Schmidt Procedure : Powdered KOH in THF is a safer alternative for cleaving tert-butyl benzoates at ambient temperature, providing excellent yields .

Physical And Chemical Properties Analysis

  • Purity : Salt forms or closely related compounds are shown on the right .

properties

IUPAC Name

tert-butyl (2-formylphenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENGEZPJIUIXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

350 mg (2.8 mmol) of N,N-dimethylaminopyridine and 8.1 ml (46.9 mmol) of N,N-diisopropylethylamine are added to a solution containing 20.9 g (95.7 mmol) of di(tert-butyl)dicarbonate in 150 ml of tetrahydrofuran under a stream of nitrogen. 10 ml (93.8 mmol) of salicylaldehyde are added dropwise. After stirring at ambient temperature for 2 hours, the medium is treated with a 1N aqueous hydrochloric acid solution and then extracted with a heptane/ethyl acetate 1/1 mixture. The organic phase is dried over magnesium sulphate, filtered and concentrated. 21.5 g of 2-(tert-butoxycarbonyloxy)benzaldehyde are obtained in the form of a yellow oil with a quantitative yield.
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbonic acid tert-butyl ester 2-formyl-phenyl ester
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Carbonic acid tert-butyl ester 2-formyl-phenyl ester
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Carbonic acid tert-butyl ester 2-formyl-phenyl ester
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Carbonic acid tert-butyl ester 2-formyl-phenyl ester
Reactant of Route 5
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Carbonic acid tert-butyl ester 2-formyl-phenyl ester
Reactant of Route 6
Carbonic acid tert-butyl ester 2-formyl-phenyl ester

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